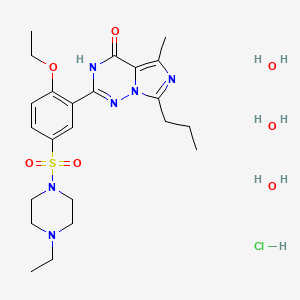

Vardenafil hydrochloride trihydrate

描述

Vardenafil hydrochloride trihydrate is a selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type 5 (PDE5). It is primarily used as an oral therapy for the treatment of erectile dysfunction. The compound works by increasing blood flow to the penis during sexual stimulation, thereby facilitating an erection .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of vardenafil hydrochloride trihydrate involves a series of complex chemical reactions. One common method starts with the alkylation of 2-hydroxybenzonitrile, followed by multiple steps to achieve the final product . Another method involves the reaction of 2-(2-phenylethyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazine-4-one with chlorsulfonic acid under nitrogen protection at temperatures between -15°C to 15°C .

Industrial Production Methods: The industrial production of high-purity this compound involves improving post-treatment methods to stabilize intermediates, increase reaction yields, and enhance product purity. This method is highly applicable in medicinal chemistry .

化学反应分析

Types of Reactions: Vardenafil hydrochloride trihydrate undergoes various chemical reactions, including:

Oxidation: The compound is stable under oxidative conditions.

Reduction: Specific reduction reactions are not commonly reported.

Substitution: The compound can undergo substitution reactions, particularly involving its sulfonyl and imidazo groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Chlorsulfonic acid and other sulfonating agents.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of vardenafil, which may have different pharmacological properties .

科学研究应用

Erectile Dysfunction Treatment

The most well-known application of vardenafil hydrochloride trihydrate is in the treatment of erectile dysfunction. It is marketed under the brand names Levitra and Staxyn. Clinical studies have demonstrated its efficacy in improving erectile function, with a significant percentage of patients reporting improved erections compared to placebo treatments. The recommended dosages range from 5 mg to 20 mg, depending on individual patient needs and tolerability .

Pulmonary Arterial Hypertension

Vardenafil has also been explored as a potential treatment for pulmonary arterial hypertension (PAH). The inhibition of PDE5 leads to vasodilation in pulmonary vascular beds, which can alleviate symptoms associated with PAH. Research indicates that vardenafil may improve exercise capacity and hemodynamics in patients suffering from this condition .

Case Studies and Clinical Trials

Numerous clinical trials have assessed the efficacy and safety of vardenafil:

- Efficacy in Elderly Patients : A study showed that elderly men (≥65 years) exhibited higher systemic exposure to vardenafil compared to younger patients, which may necessitate dosage adjustments .

- Combination Therapy : Research has also evaluated vardenafil's effectiveness when combined with other therapies for erectile dysfunction, demonstrating improved outcomes in certain patient populations .

Side Effects and Interactions

Common side effects associated with vardenafil include headache, flushing, nasal congestion, dyspepsia, dizziness, and back pain. Notably, interactions with other medications, particularly those affecting cytochrome P450 enzymes (like ritonavir), can significantly increase plasma levels of vardenafil, necessitating careful management in polypharmacy situations .

Research Directions

Ongoing research is focusing on:

- Alternative Delivery Systems : Development of oral dispersible films for faster onset of action and improved patient compliance .

- Long-term Efficacy Studies : Investigating the long-term effects and safety profile of vardenafil in chronic use scenarios.

Summary Table

| Application | Description |

|---|---|

| Erectile Dysfunction | Primary use; improves erectile function significantly compared to placebo. |

| Pulmonary Arterial Hypertension | Investigated for vasodilatory effects; may improve exercise capacity in PAH patients. |

| Mechanism | Selective PDE5 inhibition increases cGMP levels leading to enhanced vasodilation. |

| Side Effects | Common: headache, flushing; serious interactions with CYP3A4 inhibitors noted. |

作用机制

Vardenafil hydrochloride trihydrate exerts its effects by inhibiting the degradation of cyclic guanosine monophosphate by PDE5. During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum, activating guanylate cyclase and increasing cyclic guanosine monophosphate synthesis. This leads to the relaxation of smooth muscle cells in the corpus cavernosum, allowing increased blood flow and resulting in an erection .

相似化合物的比较

Sildenafil citrate: Another PDE5 inhibitor used for erectile dysfunction. It has a similar mechanism of action but differs in its pharmacokinetic profile.

Tadalafil: Also a PDE5 inhibitor, known for its longer duration of action compared to vardenafil.

Uniqueness: Vardenafil hydrochloride trihydrate is unique in its higher potency as a PDE5 inhibitor compared to sildenafil and tadalafil. its selectivity for other PDE isoforms is lower than that of tadalafil .

生物活性

Vardenafil hydrochloride trihydrate is a potent phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction (ED). Its biological activity is primarily linked to its ability to enhance the effects of nitric oxide (NO), leading to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This article explores the detailed mechanisms, pharmacokinetics, and clinical applications of vardenafil, supported by relevant research findings and case studies.

Vardenafil selectively inhibits PDE5, an enzyme responsible for the degradation of cGMP in smooth muscle tissues. The inhibition of PDE5 leads to increased concentrations of cGMP, resulting in smooth muscle relaxation and enhanced blood flow to the penis during sexual stimulation. This mechanism is crucial for achieving and maintaining an erection.

- Chemical Structure : this compound has the molecular formula with a molecular weight of approximately 579.1 Da .

Pharmacokinetics

The pharmacokinetic profile of vardenafil reveals important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : Vardenafil is rapidly absorbed, with peak plasma concentrations occurring between 30 minutes to 2 hours after oral administration. Its bioavailability is approximately 15% .

- Distribution : It has a steady-state volume of distribution (Vd) of about 208 L, indicating extensive tissue distribution .

- Metabolism : The drug is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, with a significant metabolite being N-desethylvardenafil (M1), which retains some PDE5 inhibitory activity .

- Elimination : The elimination half-life of vardenafil is approximately 4 hours, but clinical effects may persist beyond this time due to prolonged pharmacodynamic actions .

Erectile Dysfunction

Vardenafil is primarily indicated for the treatment of erectile dysfunction. Numerous clinical trials have demonstrated its efficacy:

- A randomized controlled trial showed that vardenafil significantly improved erectile function compared to placebo, with a notable increase in the International Index of Erectile Function (IIEF) scores .

- The recommended starting dose is typically 10 mg taken as needed before sexual activity.

Raynaud's Phenomenon

Recent studies have explored vardenafil's potential benefits beyond ED, particularly in treating Raynaud's phenomenon (RP):

- A double-blind study involving patients with primary and secondary RP found that vardenafil significantly reduced the frequency and duration of Raynaud attacks. The average reduction in the Raynaud's Condition Score (RCS) was −0.45 compared to placebo (P = .03) .

- Improved digital blood flow was observed, although not statistically significant (P = .14), suggesting that vardenafil may have vasodilatory effects beneficial for patients suffering from RP .

Research Findings and Case Studies

The following table summarizes key findings from various studies on vardenafil:

属性

IUPAC Name |

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S.ClH.3H2O/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;;;;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCDRHDULQYRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39ClN6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954704 | |

| Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330808-88-3 | |

| Record name | Vardenafil hydrochloride trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330808883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vardenafil Hydrochloride Trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VARDENAFIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8S2CU0TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。